3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one
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Description
3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H12Cl2N2O5 and its molecular weight is 395.19. The purity is usually 95%.
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Biological Activity
The compound 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic derivative belonging to the indole class of compounds. This class is known for its diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Indole Core : A bicyclic structure that is often associated with biological activity.
- Dioxolane Ring : Contributes to the compound's stability and interaction with biological targets.
- Dichlorobenzyl Group : Enhances lipophilicity and may influence the compound's binding affinity to various enzymes or receptors.
- Nitro Group : Often associated with increased reactivity and potential anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The mechanism of action typically involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Certain indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
The dichlorobenzyl moiety has been linked to antimicrobial properties. Studies suggest that compounds containing this group exhibit:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .
- Synergistic Effects : When combined with other antimicrobial agents, the compound may enhance overall efficacy.
In Vitro Studies
Several in vitro studies have assessed the cytotoxicity of similar indole derivatives against various cancer cell lines. For instance:
- A study demonstrated that a related indole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Another investigation reported that modifications on the indole scaffold significantly affected its antiproliferative activity, suggesting a structure-activity relationship (SAR) .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 5.2 | HDAC inhibition | |
A549 (lung cancer) | 8.7 | Telomerase inhibition |
Case Studies
One notable case study involved a series of synthesized indole derivatives where researchers observed a correlation between structural modifications and increased cytotoxicity against specific cancer types. The study highlighted that introducing electron-withdrawing groups, like nitro or halogens, significantly enhanced anticancer activity.
Properties
IUPAC Name |
1'-[(3,4-dichlorophenyl)methyl]-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O5/c18-13-3-1-10(7-14(13)19)9-20-15-4-2-11(21(23)24)8-12(15)17(16(20)22)25-5-6-26-17/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSRDYYOGKTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.